![molecular formula C9H8N2O4S2 B058446 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114282-93-8](/img/structure/B58446.png)
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the benzothiadiazine family. It is commonly referred to as CMTD or CMTDIO. This compound has been widely researched for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
CMTD has been extensively researched for its potential applications in various scientific fields. In pharmacology, CMTD has been shown to exhibit antihypertensive, diuretic, and natriuretic effects. It has also been investigated for its potential use in the treatment of heart failure and renal diseases.
In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CMTD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys. It has also been investigated for its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body.
Mécanisme D'action
The mechanism of action of CMTD is complex and not fully understood. It is believed that CMTD works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the reabsorption of sodium and water in the kidneys. This, in turn, leads to an increase in the excretion of sodium and water, resulting in a decrease in blood volume and blood pressure.
Effets Biochimiques Et Physiologiques
CMTD has been shown to have several biochemical and physiological effects. In pharmacology, CMTD has been shown to reduce blood pressure, increase urine output, and decrease the concentration of sodium and chloride ions in the blood. In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions in the body. In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys, resulting in a decrease in blood volume and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
CMTD has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the regulation of blood pressure and electrolyte balance in the body. However, one limitation is that the synthesis of CMTD is a complex process that requires specialized knowledge and equipment. This can make it difficult for researchers who do not have access to these resources to study the compound.
Orientations Futures
There are several future directions for the research of CMTD. One direction is to investigate its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body. Another direction is to investigate its potential use in the treatment of heart failure and renal diseases. Additionally, the development of new synthesis methods for CMTD could make it more accessible to researchers who do not have access to specialized knowledge and equipment.
Méthodes De Synthèse
The synthesis of CMTD involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 3-(carboxymethylthio)-2-mercaptobenzothiazole. This compound is then oxidized to form CMTD. The synthesis of CMTD is a complex process that requires specialized knowledge and equipment.
Propriétés
Numéro CAS |
114282-93-8 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C9H8N2O4S2 |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-16-9-10-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
Clé InChI |
YYNZHMVYHPUDHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




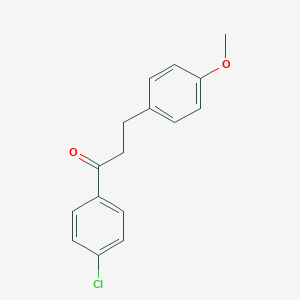
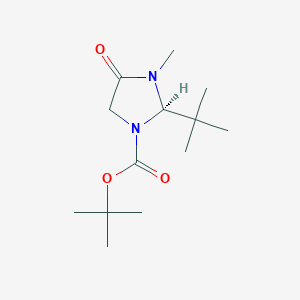
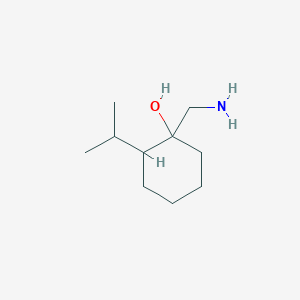
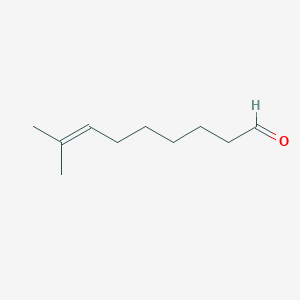
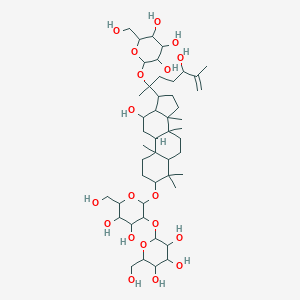
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)




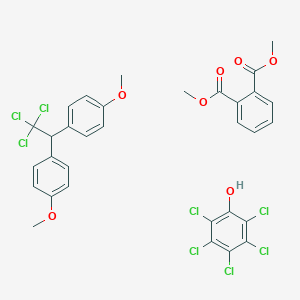
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)